molecular formula C54H86O23 B12426811 Cyaonoside A

Cyaonoside A

Cat. No.: B12426811
M. Wt: 1103.2 g/mol
InChI Key: FYCOSNQJVPTNMC-BUCNMUNNSA-N
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Description

Cyaonoside A is a natural compound derived from the Chinese medicinal plant Cyathula officinalis Kuan. Traditionally, it has been used to treat knee injuries and relieve joint pain. Recent studies have shown that this compound has potential therapeutic effects, particularly in the treatment of osteoarthritis by reducing chondrocyte inflammation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyaonoside A involves several steps, starting from the extraction of the compound from Cyathula officinalis Kuan. The compound is then purified using various chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is still in the experimental stages. Researchers are exploring methods to improve the solubility and bioavailability of the compound, such as developing composite hydrogel microspheres that can effectively deliver this compound to the target site .

Chemical Reactions Analysis

Types of Reactions: Cyaonoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired modification of the compound.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with improved solubility and bioavailability. These derivatives are being studied for their potential therapeutic applications .

Scientific Research Applications

Cyaonoside A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown promise in treating osteoarthritis by reducing chondrocyte inflammation and apoptosis. Researchers are also exploring its potential in promoting chondrogenic differentiation of mesenchymal stem cells .

Comparison with Similar Compounds

Cyaonoside A is unique compared to other similar compounds due to its specific mechanism of action and its origin from Cyathula officinalis Kuan. Similar compounds include other natural products derived from traditional Chinese medicine that have anti-inflammatory and chondroprotective properties. this compound stands out due to its specific effects on chondrocyte inflammation and apoptosis .

Properties

Molecular Formula

C54H86O23

Molecular Weight

1103.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H86O23/c1-22-30(57)33(60)36(63)44(70-22)74-40-39(66)41(43(67)68)75-47(42(40)76-45-37(64)34(61)31(58)25(20-55)71-45)73-29-12-13-51(6)27(50(29,4)5)11-14-53(8)28(51)10-9-23-24-19-49(2,3)15-17-54(24,18-16-52(23,53)7)48(69)77-46-38(65)35(62)32(59)26(21-56)72-46/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1

InChI Key

FYCOSNQJVPTNMC-BUCNMUNNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O

Origin of Product

United States

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